An In-depth Technical Guide to 1-(Pyrazin-2-yl)azepane and its Analogs: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(Pyrazin-2-yl)azepane and its Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(pyrazin-2-yl)azepane, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for the parent compound, 1-(pyrazin-2-yl)azepane, is not readily found in major chemical databases, this guide will delve into its predicted properties, potential synthetic routes, and putative applications by examining its constituent pyrazine and azepane moieties. Furthermore, this document will utilize the known data of the closely related analog, 1-(3-chloropyrazin-2-yl)azepane (CAS RN: 1247479-27-1), as a foundational reference.[1] The pyrazine ring is a well-established pharmacophore and bioisostere in drug discovery, known to impart a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The azepane scaffold is also a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[5][6] This guide will synthesize this information to provide a detailed technical resource for researchers and drug development professionals interested in this class of compounds.
Introduction: The Convergence of Two Privileged Scaffolds
The intersection of pyrazine and azepane heterocycles presents a compelling area for exploration in medicinal chemistry. The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para arrangement, is a key component in numerous biologically active compounds.[7] Its ability to act as a hydrogen bond acceptor and its role as a bioisostere for phenyl and other aromatic systems make it a valuable scaffold in drug design.[8][9] Concurrently, the azepane ring, a seven-membered saturated heterocycle, offers a flexible and three-dimensional structure that can effectively probe the binding pockets of biological targets.[5][10] The combination of these two motifs in 1-(pyrazin-2-yl)azepane suggests a molecule with significant potential for therapeutic applications.
Chemical Identification and Properties
As of the latest literature review, a dedicated CAS number for 1-(pyrazin-2-yl)azepane has not been identified. However, its chlorinated analog, 1-(3-chloropyrazin-2-yl)azepane, is registered under CAS RN: 1247479-27-1 .[1] The properties of the parent compound can be inferred from its constituent parts and the data available for its analog.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 1-(pyrazin-2-yl)azepane and its chlorinated analog.
| Property | 1-(Pyrazin-2-yl)azepane (Predicted) | 1-(3-Chloropyrazin-2-yl)azepane[1] |
| Molecular Formula | C10H15N3 | C10H14ClN3 |
| Molecular Weight | 177.25 g/mol | 211.70 g/mol |
| IUPAC Name | 1-(pyrazin-2-yl)azepane | 1-(3-chloropyrazin-2-yl)azepane |
| Synonyms | N/A | 1-(3-Chloro-pyrazin-2-yl)-azepane; 1H-Azepine, 1-(3-chloro-2-pyrazinyl)hexahydro- |
| Appearance | Likely a liquid or low-melting solid | Not specified, likely an oil or solid |
| Boiling Point | Not determined | Not determined |
| Melting Point | Not determined | Not determined |
| Solubility | Expected to be soluble in organic solvents | Expected to be soluble in organic solvents |
Spectral Data for Characterization
The structural elucidation of 1-(pyrazin-2-yl)azepane and its derivatives would rely on standard analytical techniques.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the pyrazine ring protons (typically in the aromatic region, δ 8.0-8.5 ppm) and the aliphatic protons of the azepane ring (in the upfield region, δ 1.5-4.0 ppm).
-
¹³C NMR would display distinct resonances for the carbon atoms of both the pyrazine and azepane rings.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition and determining the exact molecular weight.[11]
Synthesis of 1-(Pyrazin-2-yl)azepane and Derivatives
The synthesis of 1-(pyrazin-2-yl)azepane can be approached through several established methods for the formation of N-aryl or N-heteroaryl amines. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
A plausible and efficient route involves the reaction of a halopyrazine with azepane. 2-Chloropyrazine is a commercially available starting material that can readily undergo nucleophilic substitution by the secondary amine of azepane.
Caption: Proposed synthesis of 1-(pyrazin-2-yl)azepane via SNAr.
Experimental Protocol Outline:
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To a solution of azepane (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).
-
Add 2-chloropyrazine (1.0 equivalent) to the reaction mixture.
-
Heat the mixture, typically between 80-120 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).[12]
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification of the crude product can be achieved by column chromatography on silica gel to yield pure 1-(pyrazin-2-yl)azepane.[12]
Potential Applications in Drug Discovery and Development
The unique structural combination of a pyrazine ring and an azepane moiety suggests a wide range of potential therapeutic applications.
As a Bioisosteric Replacement
In medicinal chemistry, the pyrazine ring is often used as a bioisostere for a phenyl ring to modulate a compound's physicochemical and pharmacokinetic properties.[8][13] Replacing a phenyl group with a pyrazine can lead to:
-
Improved metabolic stability.[14]
-
Enhanced solubility.[9]
-
Reduced potential for hERG inhibition.[9]
-
Altered binding interactions with the target protein.
Predicted Pharmacological Activities
Derivatives of pyrazine have demonstrated a broad spectrum of pharmacological activities.[2][15] It is therefore plausible that 1-(pyrazin-2-yl)azepane and its analogs could exhibit one or more of the following activities:
-
Anticancer: Many pyrazine-containing compounds have shown potent anticancer activity through various mechanisms, including kinase inhibition.[2][3]
-
Anti-inflammatory: Pyrazine derivatives have been investigated for their anti-inflammatory properties.[4]
-
Antimicrobial: The pyrazine scaffold is present in several antimicrobial agents, including the anti-tuberculosis drug pyrazinamide.[4]
-
Central Nervous System (CNS) Activity: The azepane ring is a common feature in drugs targeting the CNS.[5]
The following diagram illustrates the potential role of a pyrazine-containing compound as a kinase inhibitor, a common mechanism of action for anticancer drugs.
Caption: Putative mechanism of action as a kinase inhibitor.
Safety and Handling
While specific toxicity data for 1-(pyrazin-2-yl)azepane is unavailable, general precautions for handling novel chemical entities should be observed.
-
Hazard Classification: Based on available data for pyrazine derivatives, the compound may be an irritant to the skin, eyes, and respiratory system.[16]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
It is imperative to consult the Safety Data Sheet (SDS) for any specific analog or starting material used in the synthesis.
Conclusion
1-(pyrazin-2-yl)azepane represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The convergence of the pharmacologically versatile pyrazine ring and the structurally important azepane scaffold suggests that this compound and its derivatives could be valuable leads for the development of new therapeutic agents. Further synthesis and biological evaluation are warranted to fully elucidate the potential of this intriguing molecule.
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